(2-hydroxy-3-quinolinyl)methyl 2-furoate
Description
(2-Hydroxy-3-quinolinyl)methyl 2-furoate is a hybrid organic compound combining a quinoline scaffold with a 2-furoate ester. The quinoline moiety (C9H6N) is substituted with a hydroxyl group at the 2-position and a methyl 2-furoate group at the 3-position.
Properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14-11(8-10-4-1-2-5-12(10)16-14)9-20-15(18)13-6-3-7-19-13/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEFLXARAIUXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives, which are structurally similar to this compound, have been reported to exhibit a wide range of biological activities. They have been used in the treatment of various health threats, suggesting that they interact with multiple targets in the body.
Mode of Action
Quinoline derivatives are known to interact with cells in a variety of ways. For instance, they can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of type ii nadh dehydrogenase (ndh-2), an essential component of electron transfer in many microbial pathogens. This suggests that (2-hydroxy-3-quinolinyl)methyl 2-furoate may also influence similar pathways.
Pharmacokinetics
The compound’s molecular weight, as indicated for a structurally similar compound, methyl 2-furoate, is 1261100, which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities. This suggests that this compound may have similar effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-Based Analogs
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: A furo[3,2-h]quinoline core fused with a 4-methoxyphenyl group and an acetic acid side chain.
- Synthesis: Prepared via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by cyclization in acetic acid .
- Key Differences :
8-Hydroxyquinoline Derivatives
- Example: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
- Relevance: Known for antimicrobial and metal-chelating properties. The hydroxyl and nitrogen groups enable coordination with metal ions like Fe³⁺ and Cu²⁺ .
- Contrast: The target compound’s 2-furoate ester may enhance lipophilicity, improving membrane permeability compared to simpler 8-hydroxyquinoline derivatives.
Furoate Ester Analogs
Methyl 2-Furoate
- Structure : Simple ester of 2-furoic acid with a methyl group.
- Properties :
- Low molecular weight (126.11 g/mol) and boiling point (~175°C).
- Used as a flavoring agent (fruity, mushroom-like odor) and chemical intermediate .
- Methyl 2-furoate is synthesized via catalytic oxidation of furfural, whereas the target compound likely requires more complex esterification or coupling steps .
Ethyl 2-Furoate and Allyl 2-Furoate
- Key Features: Ethyl 2-furoate has a sweet, urinous odor, while allyl 2-furoate exhibits a decayed odor profile .
- Contrast: The target compound’s odor profile is undocumented but expected to differ significantly due to the quinoline’s aromatic rigidity.
Data Tables
Table 2: Physicochemical and Application Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely requires precise control to avoid side reactions, such as unwanted cyclization or ester hydrolysis. Methods used for analogous furoquinoline acids (e.g., telescoped multicomponent reactions) may be adaptable .
- Biological Potential: Quinoline derivatives exhibit metal-chelating and antimicrobial activities. The 2-furoate ester could modulate bioavailability, making the compound a candidate for drug development .
- Odor and Flavor: Unlike simple furoates (e.g., methyl 2-furoate), the quinoline moiety may suppress volatile odor characteristics, redirecting applications toward non-flavor domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
